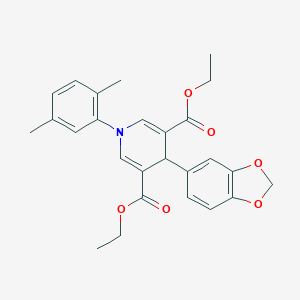
3,5-DIETHYL 4-(2H-1,3-BENZODIOXOL-5-YL)-1-(2,5-DIMETHYLPHENYL)-1,4-DIHYDROPYRIDINE-3,5-DICARBOXYLATE
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3,5-DIETHYL 4-(2H-1,3-BENZODIOXOL-5-YL)-1-(2,5-DIMETHYLPHENYL)-1,4-DIHYDROPYRIDINE-3,5-DICARBOXYLATE is a complex organic compound with a unique structure that includes a benzodioxole ring, a dimethylphenyl group, and a dihydropyridine core
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3,5-DIETHYL 4-(2H-1,3-BENZODIOXOL-5-YL)-1-(2,5-DIMETHYLPHENYL)-1,4-DIHYDROPYRIDINE-3,5-DICARBOXYLATE typically involves multi-step organic reactions. The key steps include the formation of the dihydropyridine ring through a Hantzsch reaction, which involves the condensation of an aldehyde, a β-ketoester, and ammonia or an ammonium salt. The benzodioxole and dimethylphenyl groups are introduced through subsequent substitution reactions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles to reduce the use of hazardous reagents and solvents.
化学反応の分析
Types of Reactions
3,5-DIETHYL 4-(2H-1,3-BENZODIOXOL-5-YL)-1-(2,5-DIMETHYLPHENYL)-1,4-DIHYDROPYRIDINE-3,5-DICARBOXYLATE can undergo various types of chemical reactions, including:
Oxidation: The dihydropyridine ring can be oxidized to form pyridine derivatives.
Reduction: The compound can be reduced to form tetrahydropyridine derivatives.
Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Reagents such as halogens (e.g., Br₂, Cl₂) or nucleophiles (e.g., NH₃, OH⁻) are used under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the dihydropyridine ring typically yields pyridine derivatives, while reduction can produce tetrahydropyridine derivatives.
科学的研究の応用
3,5-DIETHYL 4-(2H-1,3-BENZODIOXOL-5-YL)-1-(2,5-DIMETHYLPHENYL)-1,4-DIHYDROPYRIDINE-3,5-DICARBOXYLATE has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies of enzyme interactions and metabolic pathways.
Industry: The compound can be used in the development of new materials with specific properties, such as polymers and coatings.
作用機序
The mechanism of action of 3,5-DIETHYL 4-(2H-1,3-BENZODIOXOL-5-YL)-1-(2,5-DIMETHYLPHENYL)-1,4-DIHYDROPYRIDINE-3,5-DICARBOXYLATE involves its interaction with specific molecular targets and pathways. The dihydropyridine ring is known to interact with calcium channels, which can modulate calcium ion flow in cells. This interaction is crucial in various physiological processes, including muscle contraction and neurotransmission.
類似化合物との比較
Similar Compounds
Nifedipine: A well-known dihydropyridine derivative used as a calcium channel blocker in the treatment of hypertension and angina.
Amlodipine: Another dihydropyridine calcium channel blocker used in cardiovascular medicine.
Felodipine: Similar to nifedipine and amlodipine, used for its vasodilatory effects.
Uniqueness
3,5-DIETHYL 4-(2H-1,3-BENZODIOXOL-5-YL)-1-(2,5-DIMETHYLPHENYL)-1,4-DIHYDROPYRIDINE-3,5-DICARBOXYLATE is unique due to its specific substitution pattern, which can confer distinct chemical and biological properties compared to other dihydropyridine derivatives. This uniqueness makes it a valuable compound for research and potential therapeutic applications.
特性
分子式 |
C26H27NO6 |
|---|---|
分子量 |
449.5g/mol |
IUPAC名 |
diethyl 4-(1,3-benzodioxol-5-yl)-1-(2,5-dimethylphenyl)-4H-pyridine-3,5-dicarboxylate |
InChI |
InChI=1S/C26H27NO6/c1-5-30-25(28)19-13-27(21-11-16(3)7-8-17(21)4)14-20(26(29)31-6-2)24(19)18-9-10-22-23(12-18)33-15-32-22/h7-14,24H,5-6,15H2,1-4H3 |
InChIキー |
QTQXCUKSGDAYPY-UHFFFAOYSA-N |
SMILES |
CCOC(=O)C1=CN(C=C(C1C2=CC3=C(C=C2)OCO3)C(=O)OCC)C4=C(C=CC(=C4)C)C |
正規SMILES |
CCOC(=O)C1=CN(C=C(C1C2=CC3=C(C=C2)OCO3)C(=O)OCC)C4=C(C=CC(=C4)C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![4-{5-[(4-Propylphenoxy)methyl]-1,2,4-oxadiazol-3-yl}-1,2,5-oxadiazol-3-amine](/img/structure/B394998.png)
![4-[5-(4-Chloro-3-nitrophenyl)-1,2,4-oxadiazol-3-yl]-1,2,5-oxadiazol-3-amine](/img/structure/B394999.png)
![4-{5-[1-(4-Chloro-3-methylphenoxy)ethyl]-1,2,4-oxadiazol-3-yl}-1,2,5-oxadiazol-3-amine](/img/structure/B395000.png)
![3,5-DIIODO-4-[(2-METHYLALLYL)OXY]BENZALDEHYDE](/img/structure/B395001.png)
![4-{5-[(4-Chloro-3,5-dimethylphenoxy)methyl]-1,2,4-oxadiazol-3-yl}-1,2,5-oxadiazol-3-amine](/img/structure/B395002.png)
![4-[5-(3-Chlorophenyl)-1,2,4-oxadiazol-3-yl]-1,2,5-oxadiazol-3-amine](/img/structure/B395003.png)
![4-[5-(3-Methoxyphenyl)-1,2,4-oxadiazol-3-yl]-1,2,5-oxadiazol-3-amine](/img/structure/B395005.png)

![1,3-Dibenzyl-2-[3-(trifluoromethyl)phenyl]imidazolidine](/img/structure/B395012.png)
![2-[5-(2-Chlorophenyl)-2H-tetraazol-2-yl]-N-(2,5-dimethylphenyl)acetamide](/img/structure/B395013.png)
![2-[[Amino-(4-amino-1,2,5-oxadiazol-3-yl)methylidene]amino]oxyacetamide](/img/structure/B395014.png)

![4-{5-[(4-Iodophenoxy)methyl]-1,2,4-oxadiazol-3-yl}-1,2,5-oxadiazol-3-amine](/img/structure/B395019.png)

